6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate dichloro-substituted aniline and mesitylmethyl ketone.
Cyclization: The aniline undergoes cyclization with the ketone under acidic or basic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine
- 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine
Comparison
Compared to these similar compounds, 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone features a mesitylmethyl group, which may impart unique chemical properties and biological activities. The presence of the quinazolinone core also distinguishes it from imidazo compounds, potentially leading to different mechanisms of action and applications.
Properties
CAS No. |
853334-47-1 |
---|---|
Molecular Formula |
C18H16Cl2N2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
6,8-dichloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C18H16Cl2N2O/c1-10-4-11(2)15(12(3)5-10)8-22-9-21-17-14(18(22)23)6-13(19)7-16(17)20/h4-7,9H,8H2,1-3H3 |
InChI Key |
GPUQARUAOJTVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.